molecular formula C22H25N3O5 B5201652 4-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 5743-63-5

4-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B5201652
CAS No.: 5743-63-5
M. Wt: 411.5 g/mol
InChI Key: AJCBTSDEJMMUNS-UHFFFAOYSA-N
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Description

4-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 2,5-dimethoxyphenyl-3-oxobutanoate. This intermediate is then reacted with 4-ethoxyaniline under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • 4-(2,5-dimethoxyphenyl)-N-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Uniqueness

4-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to the presence of both ethoxy and dimethoxy substituents, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile in terms of solubility, stability, and interaction with biological targets compared to similar compounds.

Biological Activity

4-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure, which includes multiple functional groups, suggests various interactions with biological targets.

  • Molecular Formula : C22H25N3O5
  • Molecular Weight : 411.451 g/mol
  • CAS Number : 5743-63-5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor by binding to active sites of enzymes, thereby altering their catalytic functions. Understanding these interactions is crucial for elucidating its therapeutic potential.

Anticancer Activity

Recent studies have indicated that tetrahydropyrimidine derivatives exhibit significant anticancer properties. The compound's structure allows it to inhibit tumor cell proliferation through various pathways:

  • In Vitro Studies : The compound was tested against several cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116). The results showed varying degrees of cytotoxicity with IC50 values indicating effective inhibition of cell growth.
Cell LineIC50 Value (µg/mL)
A431 (Epidermoid Carcinoma)44.77
HCT116 (Colon Cancer)201.45
BJ-1 (Normal Skin Fibroblast)92.05

These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells .

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. The results demonstrated that it possesses considerable antioxidant properties even at low concentrations:

Concentration (mg/mL)DPPH Scavenging Activity (%)
5071.7
30072.5

Although ascorbic acid exhibited superior scavenging activity, the compound's ability to maintain effectiveness across varying concentrations highlights its potential as an antioxidant agent .

Case Studies and Research Findings

  • Synthesis and Biological Evaluation :
    A study focused on synthesizing derivatives similar to the target compound and evaluating their biological activities. The synthesized compounds exhibited varying degrees of anticancer and antimicrobial activities, emphasizing the importance of structural modifications in enhancing efficacy.
  • Structure-Activity Relationship (SAR) :
    Research has highlighted the significance of specific substituents on the pyrimidine ring in modulating biological activity. For instance, compounds with methoxy or ethoxy substitutions demonstrated enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Comparative Analysis :
    A comparative analysis with other tetrahydropyrimidine derivatives revealed that the presence of both ethoxy and dimethoxy groups significantly influences solubility and interaction profiles with biological targets, making this compound unique among its peers .

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-5-30-15-8-6-14(7-9-15)24-21(26)19-13(2)23-22(27)25-20(19)17-12-16(28-3)10-11-18(17)29-4/h6-12,20H,5H2,1-4H3,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCBTSDEJMMUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386578
Record name F1011-1657
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5743-63-5
Record name F1011-1657
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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